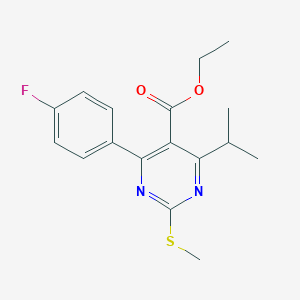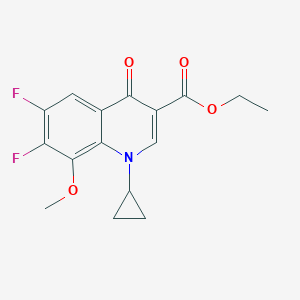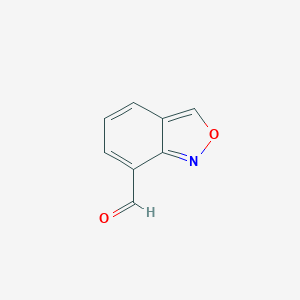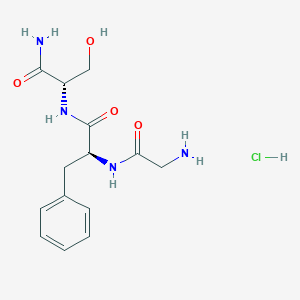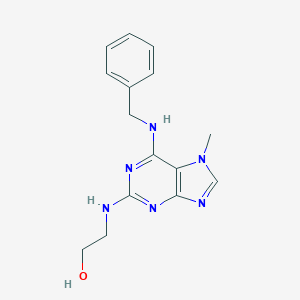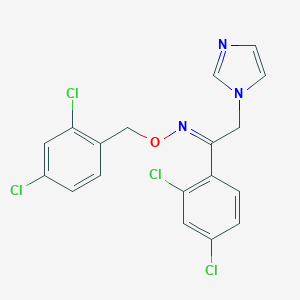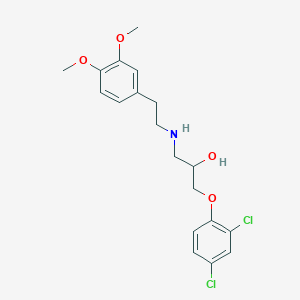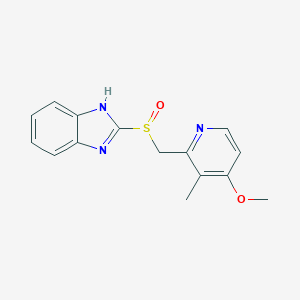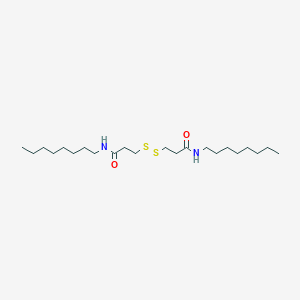
细胞外死亡因子
描述
细胞外死亡因子是一种线性五肽,其序列为天冬酰胺-天冬酰胺-色氨酸-天冬酰胺-天冬酰胺 (NNWNN)。它最初是在大肠杆菌中发现的,并参与调控细菌程序性死亡的群体感应机制。 该因子在 mazEF 毒素-抗毒素系统中起着至关重要的作用,该系统负责细菌群体在压力条件下的程序性死亡 .
科学研究应用
细胞外死亡因子有几个科学研究应用,包括:
作用机制
细胞外死亡因子通过激活大肠杆菌中的 mazEF 毒素-抗毒素系统发挥其作用。该因子增强了毒素 MazF 的内切核糖核酸酶活性,导致在特定序列处切割单链信使 RNA。 这会导致蛋白质合成的抑制,最终导致细胞死亡 . 该因子还可以清除羟基自由基,保护细菌群体免受氧化应激 .
生化分析
Biochemical Properties
Extracellular Death Factor is produced and released by communicating cells, and upon reaching a sufficient concentration, it activates the cell death pathway in a subset of cells . It is sensitive to extreme pH, high temperatures, and other stressful conditions . Extracellular Death Factor interacts with several biomolecules, including the glucose-6-phosphate dehydrogenase enzyme, which is involved in its production . Additionally, it enhances the endoribonucleolytic activity of the toxin MazF by inhibiting the formation of the MazEF complex .
Cellular Effects
Extracellular Death Factor influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to scavenge hydroxyl radicals induced by bactericidal antibiotics, thereby protecting Escherichia coli from oxidative stress . This dual role of Extracellular Death Factor in promoting both cell death and survival highlights its complex regulatory function in bacterial populations .
Molecular Mechanism
At the molecular level, Extracellular Death Factor exerts its effects through binding interactions with biomolecules such as the glucose-6-phosphate dehydrogenase enzyme . It inhibits the formation of the MazEF complex, thereby enhancing the activity of the toxin MazF, which leads to programmed cell death in Escherichia coli . Extracellular Death Factor also acts as an antioxidant by scavenging hydroxyl radicals, which contributes to its protective effects against bactericidal antibiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Extracellular Death Factor change over time. It is sensitive to extreme pH and high temperatures, which can affect its stability and degradation . Long-term studies have shown that Extracellular Death Factor can significantly reduce the population size of Escherichia coli cultures by facilitating mazEF-mediated cell death .
Dosage Effects in Animal Models
The effects of Extracellular Death Factor vary with different dosages in animal models. At a concentration of 2.5 ng/ml, it has been shown to facilitate mazEF-mediated cell death, significantly reducing the population size of Escherichia coli cultures
Metabolic Pathways
Extracellular Death Factor is involved in metabolic pathways related to the production of glucose-6-phosphate dehydrogenase . This enzyme plays a critical role in the pentose phosphate pathway, which is essential for cellular metabolism and the production of reducing equivalents in the form of NADPH . Extracellular Death Factor’s interaction with glucose-6-phosphate dehydrogenase highlights its involvement in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
Extracellular Death Factor is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation are influenced by its interactions with these transporters, which play a crucial role in its regulatory functions within bacterial populations.
Subcellular Localization
The subcellular localization of Extracellular Death Factor is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that Extracellular Death Factor can effectively interact with its target biomolecules and exert its regulatory effects.
准备方法
细胞外死亡因子是由大肠杆菌通过葡萄糖-6-磷酸脱氢酶的作用合成的。 该因子的产生受多种生理和遗传因素的影响,包括应激反应和特定基因,例如 Zwf(葡萄糖-6-磷酸脱氢酶)和蛋白酶 ClpXP . 合成路线涉及葡萄糖-6-磷酸酶促转化为 6-磷酸葡萄糖酸内酯,随后导致五肽序列的形成 .
化学反应分析
细胞外死亡因子经历各种化学反应,包括:
这些反应中常用的试剂和条件包括用于研究清除活性的氧化剂以及用于取代研究的各种氨基酸类似物。 这些反应产生的主要产物是具有改变的生物活性的修饰肽 .
相似化合物的比较
细胞外死亡因子因其在促进细胞死亡和抵抗氧化应激方面的双重作用而独一无二。类似的化合物包括其他群体感应肽和毒素-抗毒素系统成分,例如:
自诱导物-2: 参与细菌之间种间交流的群体感应分子。
信息素肽: 参与革兰氏阳性菌的群体感应。
其他毒素-抗毒素系统: 例如大肠杆菌中的 relBE 和 hipBA 系统.
属性
IUPAC Name |
(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N10O10/c28-13(6-19(29)38)23(42)34-16(7-20(30)39)25(44)35-15(5-11-10-33-14-4-2-1-3-12(11)14)24(43)36-17(8-21(31)40)26(45)37-18(27(46)47)9-22(32)41/h1-4,10,13,15-18,33H,5-9,28H2,(H2,29,38)(H2,30,39)(H2,31,40)(H2,32,41)(H,34,42)(H,35,44)(H,36,43)(H,37,45)(H,46,47)/t13-,15-,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNOUINQUDZPAL-HILJTLORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


